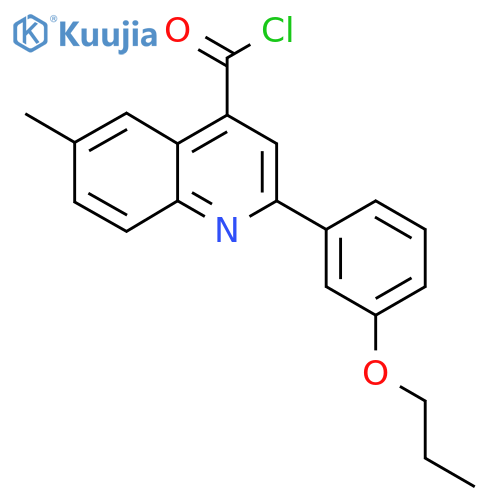Cas no 1160253-91-7 (6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride)

1160253-91-7 structure
商品名:6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
CAS番号:1160253-91-7
MF:C20H18ClNO2
メガワット:339.815424442291
MDL:MFCD03421170
CID:4682250
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 6-METHYL-2-(3-PROPOXYPHENYL)QUINOLINE-4-CARBONYL CHLORIDE
- STL197000
- BBL014591
- R7087
- 4-quinolinecarbonyl chloride, 6-methyl-2-(3-propoxyphenyl)-
- 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
-
- MDL: MFCD03421170
- インチ: 1S/C20H18ClNO2/c1-3-9-24-15-6-4-5-14(11-15)19-12-17(20(21)23)16-10-13(2)7-8-18(16)22-19/h4-8,10-12H,3,9H2,1-2H3
- InChIKey: AIECWIRJBJYSOW-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C=C(C2C=CC=C(C=2)OCCC)N=C2C=CC(C)=CC2=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 430
- トポロジー分子極性表面積: 39.2
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M241330-1000mg |
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride |
1160253-91-7 | 1g |
$ 720.00 | 2022-06-04 | ||
| TRC | M241330-500mg |
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride |
1160253-91-7 | 500mg |
$ 450.00 | 2022-06-04 | ||
| abcr | AB378589-500mg |
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride; . |
1160253-91-7 | 500mg |
€269.00 | 2024-07-24 | ||
| abcr | AB378589-5g |
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride; . |
1160253-91-7 | 5g |
€877.00 | 2024-07-24 | ||
| A2B Chem LLC | AI10271-1g |
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride |
1160253-91-7 | >95% | 1g |
$509.00 | 2024-04-20 | |
| Ambeed | A370065-1g |
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride |
1160253-91-7 | 97% | 1g |
$267.0 | 2024-04-26 | |
| abcr | AB378589-500 mg |
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride |
1160253-91-7 | 500MG |
€254.60 | 2022-06-10 | ||
| abcr | AB378589-1g |
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride; . |
1160253-91-7 | 1g |
€317.00 | 2024-07-24 | ||
| abcr | AB378589-10g |
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride; . |
1160253-91-7 | 10g |
€1357.00 | 2024-07-24 | ||
| A2B Chem LLC | AI10271-5g |
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride |
1160253-91-7 | >95% | 5g |
$995.00 | 2024-04-20 |
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride 関連文献
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
1160253-91-7 (6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride) 関連製品
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 4770-00-7(3-cyano-4-nitroindole)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1160253-91-7)6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride

清らかである:99%
はかる:1g
価格 ($):240.0